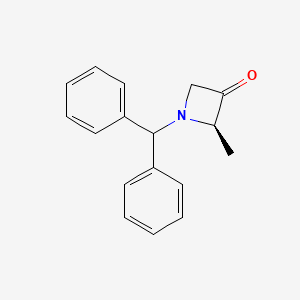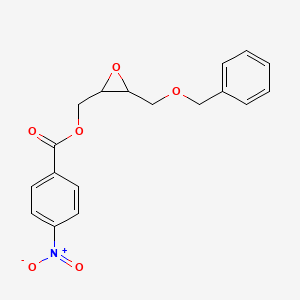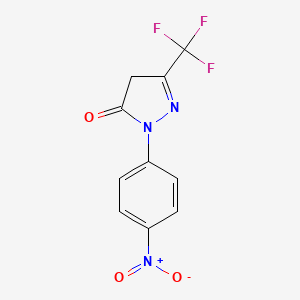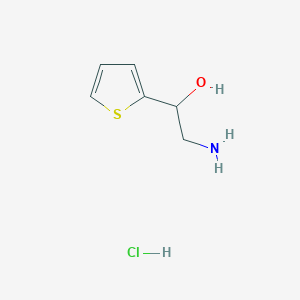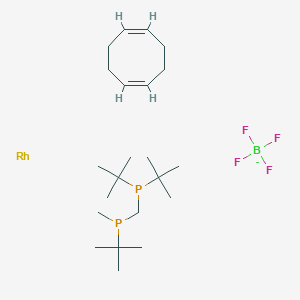
Trimethylsilyl-L-(+)-rhamnose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsilyl-L-(+)-rhamnose is a derivative of L-rhamnose, a naturally occurring deoxy sugar. The trimethylsilyl group is a common protective group in organic synthesis, often used to protect hydroxyl groups during chemical reactions. This compound is particularly useful in various chemical and biochemical applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl-L-(+)-rhamnose typically involves the reaction of L-rhamnose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
L-Rhamnose+TMS-Cl→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: Trimethylsilyl-L-(+)-rhamnose undergoes various chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized to form silanols.
Reduction: Reduction reactions can remove the trimethylsilyl group, regenerating the free hydroxyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or other nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Silanols and other oxidized derivatives.
Reduction: L-rhamnose and its derivatives.
Substitution: Various substituted rhamnose derivatives.
科学的研究の応用
Trimethylsilyl-L-(+)-rhamnose has a wide range of applications in scientific research:
Chemistry: Used as a protective group in organic synthesis to protect hydroxyl groups during multi-step reactions.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of Trimethylsilyl-L-(+)-rhamnose involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the free hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
類似化合物との比較
- Trimethylsilyl-L-(+)-arabinose
- Trimethylsilyl-D-glucose
- Trimethylsilyl-D-galactose
Comparison: Trimethylsilyl-L-(+)-rhamnose is unique due to its specific stereochemistry and the presence of the trimethylsilyl group. Compared to other trimethylsilyl-protected sugars, it offers distinct reactivity and stability, making it particularly useful in specific synthetic applications. Its unique properties allow for selective reactions that are not possible with other similar compounds.
特性
分子式 |
C18H44O5Si4 |
|---|---|
分子量 |
452.9 g/mol |
IUPAC名 |
trimethyl-[2-methyl-3,5,6-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |
InChI |
InChI=1S/C18H44O5Si4/c1-14-15(20-24(2,3)4)16(21-25(5,6)7)17(22-26(8,9)10)18(19-14)23-27(11,12)13/h14-18H,1-13H3 |
InChIキー |
QQOFWFOBJUGLLJ-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


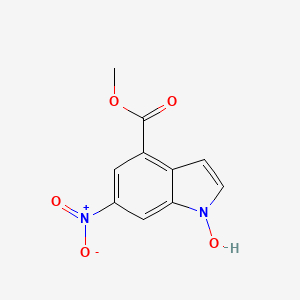
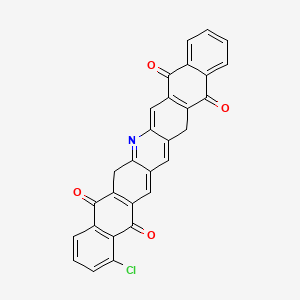

![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane](/img/structure/B12280095.png)
![4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280099.png)
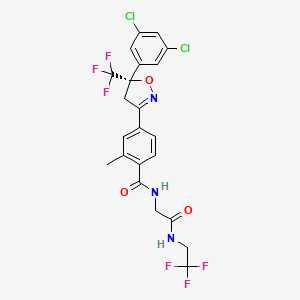

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B12280116.png)
